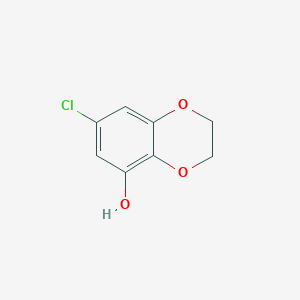
6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran (BCDHP) is a heterocyclic compound, which is a type of organic compound composed of atoms of at least two different elements. BCDHP is a member of the benzopyran family, which is a class of compounds containing a benzene ring fused with a pyran ring. BCDHP has been studied for its potential applications in areas such as synthesis, drug design, and biochemistry. In
科学研究应用
6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has been studied for its potential applications in areas such as synthesis, drug design, and biochemistry. In particular, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has been investigated as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has also been studied for its potential use as a ligand for binding to metal ions, such as zinc. In addition, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has been investigated for its potential use as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
作用机制
The mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran is not fully understood. However, it is believed that 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may act as an inhibitor of COX-2 by binding to the active site of the enzyme. 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may also act as a ligand for binding to metal ions, such as zinc, by forming coordination bonds with the metal ions. Finally, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may act as an inhibitor of MAO by binding to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran have not been extensively studied. However, it is believed that 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may have anti-inflammatory, antioxidant, and neuroprotective effects. In addition, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may have potential applications in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The main advantage of using 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran in laboratory experiments is that it is a relatively simple and inexpensive compound to synthesize. In addition, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has a relatively low toxicity, making it a safe compound to use in laboratory experiments. However, there are some limitations to using 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran in laboratory experiments. For example, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran has a relatively short half-life, which means that it must be used quickly after synthesis. In addition, the mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran is not fully understood, which may limit its applications in laboratory experiments.
未来方向
There are a number of potential future directions for the use of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran. For example, it may be possible to develop new methods for synthesizing 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran that are more efficient and cost-effective. In addition, further research may be conducted to better understand the mechanism of action of 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran and its potential applications in areas such as drug design and biochemistry. Finally, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran may be studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
合成方法
6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be synthesized using a variety of methods. One method involves the reaction of 4-chlorobenzaldehyde with 2,6-dibromopyridine in aqueous acetic acid. This reaction yields 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran as a white solid. Another method involves the reaction of 4-chlorobenzaldehyde with 2,6-dibromopyridine in the presence of piperidine. This reaction yields 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran as a yellow solid. Finally, 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran can be synthesized by the reaction of 4-chlorobenzaldehyde with 2,6-dibromopyridine in the presence of zinc chloride. This reaction yields 6-bromo-4-chloro-3,4-dihydro-2H-1-benzopyran as a white solid.
属性
IUPAC Name |
6-bromo-4-chloro-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIFTAUDUJRGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1Cl)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chlorochroman | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)

